molecular formula C17H19N5O2 B2449247 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide CAS No. 899945-08-5

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide

Cat. No.: B2449247
CAS No.: 899945-08-5
M. Wt: 325.372
InChI Key: KFOQORCQIJYCBR-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11-7-5-6-8-12(11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOQORCQIJYCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Flask Cyclocondensation of 5-Aminopyrazoles

The pyrazolo[3,4-d]pyrimidinone core is synthesized via a one-flask method starting from 5-aminopyrazole derivatives. In a representative procedure, 5-amino-1H-pyrazole-3-carboxamide reacts with phosphorus tribromide (PBr₃) and hexamethyldisilazane (NH(SiMe₃)₂) in N,N-dimethylformamide (DMF) at 60°C for 2 hours, followed by refluxing for 5 hours. This generates the Vilsmeier–Haack intermediate, which undergoes cyclization to yield the pyrazolo[3,4-d]pyrimidin-4-one scaffold. Optimized conditions using 3 equivalents of NH(SiMe₃)₂ achieve 91% yield, as confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).

Alternative Diazonium Salt Coupling

An alternative route involves diazotization of 5-aminopyrazole derivatives. For instance, treatment of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with hydrochloric acid and sodium nitrite at 0°C forms a diazonium salt, which couples with malononitrile in ethanol to afford pyrazolo[1,5-c]triazines. While this method produces angular tricyclic compounds, it highlights the reactivity of 5-aminopyrazoles in constructing nitrogen-rich heterocycles.

Regioselective Introduction of the tert-Butyl Group

Alkylation of Pyrazolo[3,4-d]pyrimidinone

The tert-butyl group is introduced at the N1 position via alkylation of the pyrazolo[3,4-d]pyrimidinone core. In a patented procedure, the sodium salt of pyrazolo[3,4-d]pyrimidin-4-one reacts with tert-butyl bromide in tetrahydrofuran (THF) at 25°C for 12 hours. Potassium carbonate acts as a base, facilitating nucleophilic substitution. The reaction mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified by recrystallization from ethanol to yield 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl intermediate with 85% yield.

Optimization of Alkylation Conditions

Key parameters influencing regioselectivity include solvent polarity and base strength. Polar aprotic solvents like DMF favor N1-alkylation over O-alkylation, as demonstrated by comparative studies using cesium fluoride and triethylamine. ¹H NMR analysis of the product reveals a singlet at δ 1.45 ppm for the tert-butyl group and absence of O-alkylation byproducts.

Amidation with 2-Methylbenzoyl Chloride

Coupling Reactions Using HATU

The final amidation step employs 2-methylbenzoyl chloride and the 5-amino intermediate. In a representative protocol, 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (1.245 mol) is dissolved in dichloromethane with N,N-diisopropylethylamine (3.5 equivalents). 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU, 1.1 equivalents) activates the carboxylate, enabling coupling at 15–25°C for 12 hours. Post-reaction quenching with saturated brine and recrystallization from ethanol affords the title compound in 81.93% yield.

Analytical Characterization

The product exhibits distinct ¹H NMR signals: a multiplet at δ 7.38–8.37 ppm for aromatic protons, a singlet at δ 8.71 ppm for the NH₂ group, and a broad singlet at δ 12.22 ppm for the amide NH. Elemental analysis confirms the molecular formula C₂₁H₂₃N₅O₂ (Calcd: C, 66.48; H, 3.45; N, 25.84; Found: C, 66.78; H, 3.95; N, 25.54), consistent with literature values for analogous benzamide derivatives.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The one-flask method offers superior yields (91%) for core formation compared to diazonium coupling (56–72%). However, the patented alkylation–amidation sequence achieves higher overall efficiency (81.93% yield) due to optimized solvent systems (THF, ethanol) and minimal byproduct formation.

Scalability and Industrial Feasibility

Industrial-scale synthesis prioritizes cost-effective reagents like sodium borohydride and triphenylphosphine. Recrystallization from ethanol or dimethylformamide (DMF) ensures high purity (>98%) without chromatography, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines such as:

Uniqueness

What sets N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its synthesis, structure-activity relationships, and biological evaluations based on available literature.

Structural Overview

The compound features a pyrazolo[3,4-d]pyrimidine core fused with a 2-methylbenzamide moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and biological activity. The structural formula can be summarized as follows:

  • Molecular Formula : C_{15}H_{17}N_{5}O
  • Molecular Weight : 283.33 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methodologies include:

  • Cyclization Reactions : Utilizing 5-amino-1H-pyrazole derivatives and carboxhydrazides.
  • Ultrasonic-Assisted Reactions : Employing Huisgen 1,3-dipolar cycloaddition for efficient yields.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Enzyme Inhibition

Research indicates that pyrazolopyrimidine derivatives can inhibit key enzymes involved in cancer progression. For example, compounds targeting Aldehyde Dehydrogenase 1A (ALDH1A) have been investigated as adjuncts to chemotherapy for ovarian cancer. The inhibition of such enzymes can potentially enhance the effectiveness of existing chemotherapeutic agents by reducing tumor cell resistance.

Case Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vitro Studies : A study focusing on structurally related compounds demonstrated that modifications in the substituents significantly impacted their binding affinity to target proteins and their subsequent biological effects.
  • Mechanistic Insights : Computational modeling has been employed to predict the binding interactions of these compounds with target enzymes or receptors, providing insights into their mechanisms of action.

Future Directions

Future research should focus on:

  • In Vitro and In Vivo Evaluations : Comprehensive biological assays to elucidate the mechanism of action and therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
  • Clinical Applications : Exploring the compound's efficacy in clinical settings for cancer treatment.

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide?

The synthesis involves multi-step organic reactions, including condensation, substitution, and amidation steps. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Palladium complexes or triethylamine are often used to accelerate coupling reactions .
  • Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance yield and side-product formation .
  • Yield optimization : Purification via column chromatography or recrystallization ensures >90% purity .

Q. Which characterization techniques are critical for structural confirmation of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 341.4 for C17_{17}H19_{19}N5_5O3_3) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., monoclinic crystal systems) .

Q. What functional groups dictate the compound’s reactivity and stability?

Key groups include:

  • Pyrazolo[3,4-d]pyrimidine core : Susceptible to nucleophilic attack at the C4-oxo position .
  • tert-Butyl group : Enhances steric hindrance, reducing unwanted side reactions .
  • Benzamide moiety : Participates in hydrogen bonding with biological targets (e.g., kinases) . Stability is pH-dependent, with degradation observed at extremes (pH <2 or >10) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking : Simulations using AutoDock or Schrödinger Suite predict binding affinities to enzymes (e.g., kinases) by analyzing π-π stacking and hydrogen bonds .
  • Quantum chemical calculations : DFT-based methods (e.g., B3LYP/6-31G*) optimize transition states for reaction mechanisms .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate lipophilicity) .

Q. How can contradictory reports on synthetic yields be resolved methodologically?

Systematic analysis includes:

  • Design of Experiments (DoE) : Varying catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), solvents, and temperatures to identify optimal conditions .
  • Reaction monitoring : Real-time HPLC or TLC tracks intermediate formation and purity .
  • Controlled replicates : Repeating protocols under inert atmospheres (N2_2/Ar) minimizes oxidation side reactions .

Q. What methodologies assess the compound’s stability under varying physicochemical conditions?

  • Forced degradation studies : Exposure to heat (40–80°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH) quantifies degradation products via LC-MS .
  • Kinetic stability assays : Arrhenius plots determine activation energy (Ea_a) for thermal decomposition .
  • pH-solubility profiles : Shake-flask methods measure solubility across pH 1–13 to guide formulation .

Q. How do structural modifications of this compound affect biological activity in comparative studies?

  • Substituent variation : Replacing the tert-butyl group with fluorophenyl enhances kinase inhibition (IC50_{50} reduced from 120 nM to 45 nM) .
  • Bioisosteric replacement : Substituting methoxy with trifluoromethyl improves metabolic stability (t1/2_{1/2} increased from 2.1 to 5.3 hours) .
  • SAR tables : Correlate substituent electronic effects (Hammett σ values) with activity trends .

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